molecular formula C24H24N2O5S B6560166 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946380-96-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Cat. No. B6560166
CAS RN: 946380-96-7
M. Wt: 452.5 g/mol
InChI Key: DQVBHDVIBOORBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide (DMBQ) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. DMBQ is a member of the benzoyl-tetrahydroquinoline class of compounds, and has been used as a reagent in organic synthesis for the manufacture of pharmaceuticals and agrochemicals. It has also been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry, biochemistry, and organic synthesis. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and quinolines. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In biochemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition is thought to be due to the compound’s ability to bind to the enzyme’s active site and block its activity.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition is thought to be due to the compound’s ability to bind to the enzyme’s active site and block its activity. In vivo studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can increase the levels of acetylcholine in the brain, which is thought to be responsible for its potential effects on memory and learning.

Advantages and Limitations for Lab Experiments

The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize in a variety of ways. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has not been extensively studied in vivo, and its effects on biochemical and physiological processes are still not fully understood.

Future Directions

The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide are still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, more studies are needed to explore the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide, such as its potential use as an inhibitor of acetylcholinesterase. Finally, further research is needed to explore the potential for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide to be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can be synthesized in a variety of ways, depending on the desired outcome. One method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,4-dimethoxybenzene-1-sulfonamide, followed by a series of purifications. This method produces a white crystalline solid with a melting point of 115-116°C.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-11-13-23(22(16-20)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVBHDVIBOORBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.